

Spectroscopic Characterization of 2-Chloroethyl Orthoformate: A Technical Guide

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Compound of Interest

Compound Name: 2-Chloroethyl orthoformate

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for **2-Chloroethyl orthoformate**, also known as Tris(2-chloroethyl) orthoformate. The information compiled herein is intended to support research and development activities by offering a centralized resource for the compound's spectral characteristics.

Compound Identification

Parameter	Value
Chemical Name	2-Chloroethyl orthoformate
Synonyms	Tris(2-chloroethyl) orthoformate, Ethane, 1,1',1''-[methylidynetris(oxy)]tris[2-chloro-
CAS Number	18719-58-9
Molecular Formula	C ₇ H ₁₃ Cl ₃ O ₃ [1][2]
Molecular Weight	251.535 g/mol [1][2]
Chemical Structure	HC(OCH ₂ CH ₂ Cl) ₃

Spectroscopic Data Summary

The following tables summarize the available nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for **2-Chloroethyl orthoformate**.

¹H NMR Spectroscopy

The ¹H NMR spectrum of **2-Chloroethyl orthoformate** is characterized by two triplets corresponding to the methylene protons of the 2-chloroethyl groups and a singlet for the orthoformate proton.

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~5.8	Singlet	1H	HC(O-) ₃
~3.8	Triplet	6H	-OCH ₂ -
~3.6	Triplet	6H	-CH ₂ Cl

Solvent: CDCl₃ Reference: Tetramethylsilane (TMS)

¹³C NMR Spectroscopy

The ¹³C NMR spectrum is expected to show three distinct signals for the methine carbon of the orthoformate group and the two carbons of the 2-chloroethyl substituent. While specific experimental data is not readily available, predicted values based on computational models and analysis of similar structures are provided below.

Predicted Chemical Shift (δ) ppm	Assignment
~110-115	CH(O-) ₃
~65-70	-OCH ₂ -
~40-45	-CH ₂ Cl

Solvent: CDCl₃ Reference: Tetramethylsilane (TMS)

Infrared (IR) Spectroscopy

The IR spectrum of **2-Chloroethyl orthoformate** displays characteristic absorption bands that confirm the presence of C-H, C-O, and C-Cl bonds. A notable feature is the absence of a strong carbonyl (C=O) absorption band.

Wavenumber (cm ⁻¹)	Functional Group
2850-3000	C-H stretch (alkane)
1050-1150	C-O stretch (ether/orthoester)
600-800	C-Cl stretch

Mass Spectrometry (Electron Ionization)

Electron ionization mass spectrometry of **2-Chloroethyl orthoformate** results in fragmentation. The molecular ion peak may be weak or absent. Key fragmentation patterns of orthoformates typically involve the loss of alkoxy groups.

m/z	Proposed Fragment
189/191/193	[M - OCH ₂ CH ₂ Cl] ⁺
127/129	[M - 2(OCH ₂ CH ₂ Cl)] ⁺
63/65	[CH ₂ CH ₂ Cl] ⁺
49	[CH ₂ Cl] ⁺

Experimental Protocols

The following are generalized experimental protocols for acquiring the spectroscopic data presented. Instrument parameters may require optimization for specific equipment and sample concentrations.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra of **2-Chloroethyl orthoformate**.

Materials:

- **2-Chloroethyl orthoformate** sample
- Deuterated chloroform (CDCl_3)
- NMR tube (5 mm)
- Pipettes
- Vortex mixer

Procedure:

- **Sample Preparation:** Accurately weigh approximately 10-20 mg of **2-Chloroethyl orthoformate** for ^1H NMR (or 50-100 mg for ^{13}C NMR) and dissolve it in approximately 0.6-0.7 mL of CDCl_3 in a clean, dry vial.
- **Transfer to NMR Tube:** Using a pipette, transfer the solution into a clean 5 mm NMR tube.
- **Homogenization:** Gently vortex the NMR tube to ensure a homogeneous solution.
- **Instrument Setup:**
 - Insert the NMR tube into the spectrometer's spinner turbine.
 - Lock the spectrometer on the deuterium signal of the CDCl_3 .
 - Shim the magnetic field to optimize its homogeneity.
 - Tune the probe for the desired nucleus (^1H or ^{13}C).
- **Data Acquisition:**
 - Set the appropriate spectral width, acquisition time, and relaxation delay.
 - For ^1H NMR, a single scan may be sufficient. For ^{13}C NMR, multiple scans will be required to achieve an adequate signal-to-noise ratio.
 - Acquire the Free Induction Decay (FID).

- Data Processing:
 - Apply a Fourier transform to the FID to obtain the spectrum.
 - Phase the spectrum and perform baseline correction.
 - Calibrate the chemical shift scale using the residual solvent peak or an internal standard (TMS at 0 ppm).
 - Integrate the peaks in the ^1H NMR spectrum.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To obtain the IR spectrum of liquid **2-Chloroethyl orthoformate**.

Method: Attenuated Total Reflectance (ATR) or Neat Liquid Film.

Materials (ATR):

- FT-IR spectrometer with an ATR accessory (e.g., diamond crystal)
- **2-Chloroethyl orthoformate** sample
- Solvent for cleaning (e.g., isopropanol or acetone)
- Lint-free wipes

Procedure (ATR):

- Background Spectrum: Record a background spectrum of the clean, empty ATR crystal.
- Sample Application: Place a small drop of **2-Chloroethyl orthoformate** directly onto the ATR crystal, ensuring complete coverage of the crystal surface.
- Data Acquisition: Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
- Data Processing: The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

- Cleaning: Thoroughly clean the ATR crystal with a suitable solvent and a lint-free wipe after the measurement.

Electron Ionization Mass Spectrometry (EI-MS)

Objective: To obtain the mass spectrum of **2-Chloroethyl orthoformate**.

Materials:

- Gas chromatograph-mass spectrometer (GC-MS) or a direct insertion probe MS system.
- **2-Chloroethyl orthoformate** sample
- Volatile solvent (e.g., dichloromethane or hexane) for sample dilution if using GC-MS.

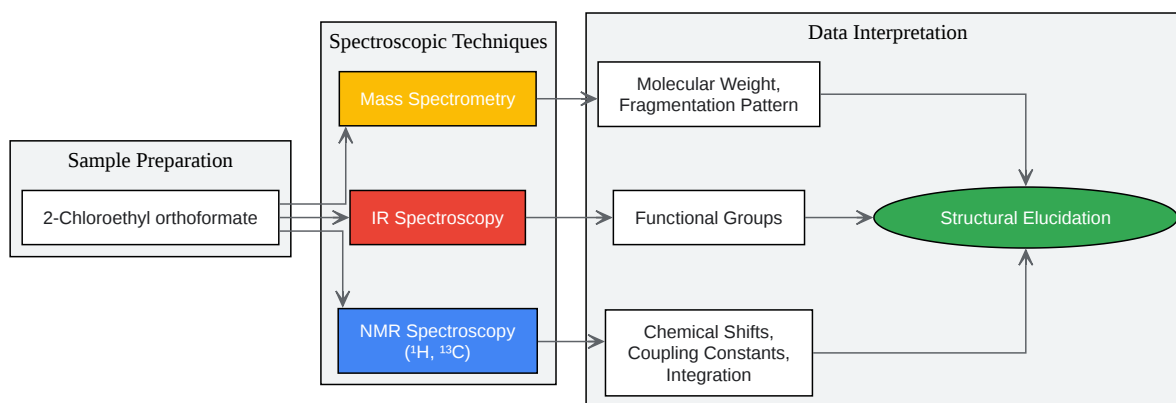
Procedure (Direct Insertion Probe):

- Sample Preparation: Place a small amount of the neat liquid sample into a capillary tube.
- Introduction into MS: Insert the capillary tube into the direct insertion probe.
- Instrument Setup:
 - Evacuate the probe inlet to high vacuum.
 - Set the ion source temperature (e.g., 150-250 °C) and the electron energy (typically 70 eV).
- Data Acquisition:
 - Gradually heat the probe to volatilize the sample into the ion source.
 - Scan the desired mass range (e.g., m/z 30-300) to acquire the mass spectrum.
- Data Analysis: Identify the molecular ion peak (if present) and analyze the fragmentation pattern to elucidate the structure.

Visualizations

Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of a chemical compound like **2-Chloroethyl orthoformate**.



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Caption: Workflow for Spectroscopic Analysis. Caption: Workflow for Spectroscopic Analysis.

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References

- 1. Tris-(2-chloroethyl)orthoformate [webbook.nist.gov]
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